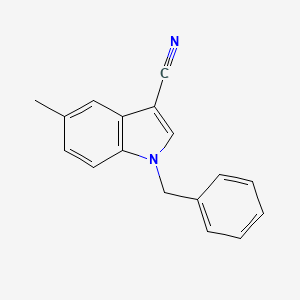

![molecular formula C9H9N3O3S B11868944 5-Methyl-2-(methylthio)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B11868944.png)

5-Methyl-2-(methylthio)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-メチル-2-(メチルチオ)-7-オキソ-4,7-ジヒドロピラゾロ[1,5-a]ピリミジン-3-カルボン酸は、ピラゾロピリミジンファミリーに属するヘテロ環式化合物です。

合成方法

合成経路と反応条件

5-メチル-2-(メチルチオ)-7-オキソ-4,7-ジヒドロピラゾロ[1,5-a]ピリミジン-3-カルボン酸の合成は、一般的に容易に入手可能な前駆体から始まる多段階反応を含みます。一般的な方法の1つは、適切なピラゾールおよびピリミジン誘導体を制御された条件下で縮合させることです。反応条件には、しばしばエタノールやジメチルホルムアミド(DMF)などの溶媒と、p-トルエンスルホン酸(PTSA)などの触媒の使用が含まれ、環化プロセスを促進します。

工業生産方法

この化合物の工業生産には、収率を上げ、コストを削減するために合成経路を最適化することが含まれる場合があります。これには、反応パラメーターとスケーラビリティをより適切に制御できる連続フローリアクターの使用が含まれます。さらに、溶媒のリサイクルや廃棄物削減など、グリーンケミストリーの原則を使用して、プロセスをより環境に優しくすることができます。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(methylthio)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of appropriate pyrazole and pyrimidine derivatives under controlled conditions. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as p-toluenesulfonic acid (PTSA) to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be implemented to make the process more environmentally friendly.

化学反応の分析

反応の種類

5-メチル-2-(メチルチオ)-7-オキソ-4,7-ジヒドロピラゾロ[1,5-a]ピリミジン-3-カルボン酸は、以下を含むさまざまな化学反応を受けます。

酸化: メチルチオ基は、過酸化水素やm-クロロ過安息香酸などの酸化剤を使用してスルホキシドまたはスルホンに酸化できます。

還元: カルボニル基は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用してヒドロキシル基に還元できます。

置換: メチルチオ基は、適切な条件下でアミンやアルコールなどの他の求核剤で置換できます。

一般的な試薬と条件

酸化: 過酸化水素、m-クロロ過安息香酸

還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム

置換: アミン、アルコール

生成される主な生成物

酸化: スルホキシド、スルホン

還元: アルコール誘導体

置換: アミノ誘導体またはアルコキシ誘導体

科学研究への応用

5-メチル-2-(メチルチオ)-7-オキソ-4,7-ジヒドロピラゾロ[1,5-a]ピリミジン-3-カルボン酸は、科学研究においていくつかの用途があります。

医薬品化学: 抗炎症剤、抗ウイルス剤、抗がん剤としての可能性が研究されています.

薬理学: 神経保護および抗神経炎症特性が評価されています.

材料科学: ユニークな電子および光学特性を持つ新規材料の開発における使用が検討されています。

科学的研究の応用

5-Methyl-2-(methylthio)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antiviral, and anticancer agent.

Pharmacology: The compound is evaluated for its neuroprotective and anti-neuroinflammatory properties.

Material Science: It is explored for its use in the development of novel materials with unique electronic and optical properties.

作用機序

5-メチル-2-(メチルチオ)-7-オキソ-4,7-ジヒドロピラゾロ[1,5-a]ピリミジン-3-カルボン酸の作用機序には、特定の分子標的と経路との相互作用が含まれます。

類似化合物との比較

類似化合物

パルボシクリブ: がん治療に使用されるCDK4/6阻害剤.

ピリミド[1,2-a]ベンゾイミダゾール: 類似の構造的特徴と潜在的な生物学的活性を持つ化合物.

ユニークさ

5-メチル-2-(メチルチオ)-7-オキソ-4,7-ジヒドロピラゾロ[1,5-a]ピリミジン-3-カルボン酸は、特定の置換パターンとピラゾール環とピリミジン環の両方の存在によってユニークです。これらは、その独特の化学反応性と生物学的活性を寄与します。

特性

分子式 |

C9H9N3O3S |

|---|---|

分子量 |

239.25 g/mol |

IUPAC名 |

5-methyl-2-methylsulfanyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid |

InChI |

InChI=1S/C9H9N3O3S/c1-4-3-5(13)12-7(10-4)6(9(14)15)8(11-12)16-2/h3,11H,1-2H3,(H,14,15) |

InChIキー |

UYAXBPCAKIJDSG-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(=O)N2C(=N1)C(=C(N2)SC)C(=O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

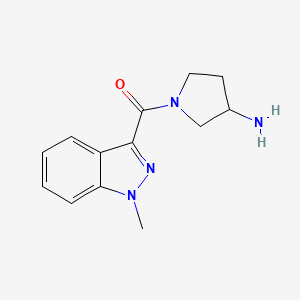

![2-Propyl-10,10a-dihydroimidazo[1,5-b]isoquinoline-1,3(2H,5H)-dione](/img/structure/B11868867.png)

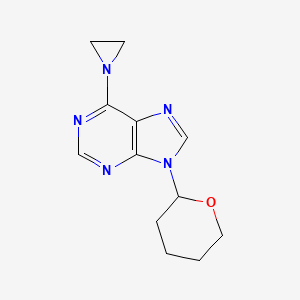

![7-Bromo-1-isopropyl-1H-imidazo[4,5-c]pyridine](/img/structure/B11868875.png)

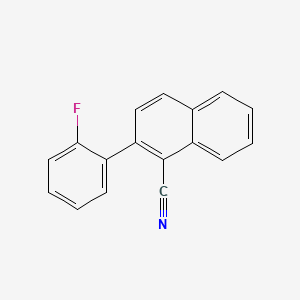

![3-(2-Methoxyphenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one](/img/structure/B11868876.png)

![2-Cyclopropyl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-8-amine](/img/structure/B11868951.png)